molecular formula C23H24FN3O2 B11006400 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B11006400
M. Wt: 393.5 g/mol
InChI Key: CTAAJJIGPCVNTE-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves the reaction of 5-fluoroindole and 2-methoxyethylindole with acetic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, and requires refluxing in methanol to achieve a high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole rings.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include methanesulfonic acid for catalysis, methanol as a solvent, and reflux conditions to ensure complete reaction. Major products formed from these reactions include various substituted indole derivatives and their corresponding oxides .

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. One of the key pathways is the Wnt/β-catenin signaling pathway, where the compound acts as an inhibitor of the enzyme Notum. Notum is responsible for deacylating Wnt proteins, thereby inactivating them. By inhibiting Notum, the compound upregulates Wnt signaling, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide can be compared with other indole derivatives, such as:

    Melatonin: Similar in structure and known for its role in regulating sleep and circadian rhythms.

    Serotonin: Another indole derivative that functions as a neurotransmitter and is involved in mood regulation.

    Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

The uniqueness of this compound lies in its dual indole structure and its ability to modulate specific signaling pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

InChI

InChI=1S/C23H24FN3O2/c1-29-11-10-27-15-17(19-4-2-3-5-22(19)27)12-23(28)25-9-8-16-14-26-21-7-6-18(24)13-20(16)21/h2-7,13-15,26H,8-12H2,1H3,(H,25,28)

InChI Key

CTAAJJIGPCVNTE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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